
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid
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Overview
Description
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is a biodegradable copolymer composed of aspartic acid and glutamic acid. These amino acids are naturally occurring and play crucial roles in various biological processes. The copolymer is known for its excellent biocompatibility, biodegradability, and versatility, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copoly(aspartic acid-glutamic acid) typically involves the combination of N-carboxyanhydride ring-opening polymerization with debenzylation. The ring-opening polymerizations of β-benzyl-L-glutamate N-carboxyanhydride and benzyl-L-aspartate N-carboxyanhydride are carried out using different amines as initiators, such as triethylamine, diethylamine, n-hexylamine, triphenylamine, diphenylamine, or aniline . The polymerizations proceed via different mechanisms based on the chemical structure of the amines. The molecular weights of the copolymers can be mediated by both the concentration of triethylamine and polymerization time. Debenzylation is then conducted to prepare the corresponding hydrophilic random copolymers .
Industrial Production Methods: Industrial production of copoly(aspartic acid-glutamic acid) involves large-scale polymerization processes, often utilizing microbial fermentation techniques. For example, γ-polyglutamic acid can be directly obtained by microbial fermentation, and the coupling fermentation processes of glutamate and polyglutamic acid are studied to improve the performance and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as carboxyl and amine groups.
Common Reagents and Conditions: Common reagents used in the reactions of copoly(aspartic acid-glutamic acid) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, such as temperature, pH, and solvent choice.
Major Products Formed: The major products formed from the reactions of copoly(aspartic acid-glutamic acid) depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the copolymer structure.
Scientific Research Applications
Chemistry: In chemistry, copoly(aspartic acid-glutamic acid) is used as a biodegradable polymer for various applications, including drug delivery systems and as a green antiscalant in water treatment .
Biology: In biological research, the copolymer is utilized for its biocompatibility and biodegradability. It serves as a scaffold for tissue engineering and as a carrier for controlled drug release .
Medicine: In medicine, copoly(aspartic acid-glutamic acid) is explored for its potential in drug delivery, wound healing, and as a component in biodegradable medical devices .
Industry: Industrially, the copolymer is used in the production of superabsorbent polymers, which have applications in agriculture, forestry, and hygiene products .
Mechanism of Action
The mechanism of action of copoly(aspartic acid-glutamic acid) involves its interaction with biological molecules and cells. The copolymer’s functional groups, such as carboxyl and amine groups, facilitate its binding to various molecular targets. This interaction can influence cellular processes, such as cell adhesion, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to copoly(aspartic acid-glutamic acid) include poly(aspartic acid), poly(glutamic acid), and other amino acid-based copolymers .
Uniqueness: (2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid is unique due to its combination of aspartic acid and glutamic acid, which provides a balance of properties from both amino acids. This copolymer exhibits enhanced biodegradability, biocompatibility, and versatility compared to its individual components .
Properties
CAS No. |
41072-11-1 |
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Molecular Formula |
C9H16N2O8 |
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.C4H7NO4/c6-3(5(9)10)1-2-4(7)8;5-2(4(8)9)1-3(6)7/h3H,1-2,6H2,(H,7,8)(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t3-;2-/m00/s1 |
InChI Key |
PSLCKQYQNVNTQI-BHFSHLQUSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.C(C(C(=O)O)N)C(=O)O |
Synonyms |
copoly(Asp-Glu) copoly(aspartic acid-glutamic acid) copoly(aspartic acid-glutamic acid), sodium salt copoly(L-aspartic acid-L-glutamic acid) |
Origin of Product |
United States |
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